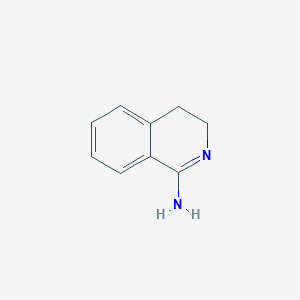

3,4-Dihydro-isoquinolin-1-ylamine

描述

Structure

3D Structure

属性

分子式 |

C9H10N2 |

|---|---|

分子量 |

146.19 g/mol |

IUPAC 名称 |

3,4-dihydroisoquinolin-1-amine |

InChI |

InChI=1S/C9H10N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2,(H2,10,11) |

InChI 键 |

KFCJKQZKHMRYQF-UHFFFAOYSA-N |

规范 SMILES |

C1CN=C(C2=CC=CC=C21)N |

产品来源 |

United States |

Significance of the Dihydroisoquinoline Scaffold in Chemical Biology

The isoquinoline (B145761) framework, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry and is prevalent in a vast array of natural products, particularly alkaloids. rsc.orgnih.gov These compounds are often derived biosynthetically from amino acids like tyrosine or phenylalanine. nih.gov The partially saturated dihydroisoquinoline core is a key structural motif that imparts specific three-dimensional conformations, enabling targeted interactions with biological macromolecules.

Derivatives of the broader isoquinoline and tetrahydroisoquinoline families exhibit a wide spectrum of pharmacological activities. rsc.orgmdpi.com Documented biological effects include:

Anticancer rsc.org

Antihypertensive nih.gov

Antimicrobial mdpi.com

Antiviral rsc.org

Anti-inflammatory mdpi.com

Antimalarial rsc.org

Antiparasitic mdpi.com

This diverse bioactivity has established the isoquinoline scaffold as a valuable template for drug discovery and development, prompting extensive research into the synthesis and biological evaluation of its various analogs. rsc.orgmdpi.com

Historical Context of Isoquinoline Derivatives in Academic Inquiry

Scientific interest in isoquinoline (B145761) alkaloids dates back to the early 19th century with the isolation of morphine from the opium poppy, which marked the beginning of alkaloid chemistry. nih.gov Since then, over 2,500 distinct isoquinoline alkaloids have been identified, making them one of the most diverse groups of these natural compounds. mdpi.com

The development of synthetic methodologies to construct the isoquinoline core has been a significant focus of organic chemistry. Foundational reactions such as the Bischler-Napieralski reaction and the Pictet-Spengler condensation, which typically produce 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines respectively, have become classical methods for accessing this scaffold. rsc.orgmdpi.comnih.gov These synthetic advancements have been crucial, allowing researchers to create a multitude of derivatives and systematically investigate their structure-activity relationships (SAR).

Current Research Landscape of 3,4 Dihydro Isoquinolin 1 Ylamine and Its Analogs

Classical Approaches to Dihydroisoquinoline Ring Systems

The foundational methods for constructing the dihydroisoquinoline ring system have been instrumental in the field of heterocyclic chemistry. These classical reactions, while sometimes requiring harsh conditions, remain relevant and are frequently employed in various synthetic applications.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org Discovered in 1893 by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.org The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent. wikipedia.orgnrochemistry.com

Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com For substrates that lack electron-donating groups on the benzene (B151609) ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org The reaction temperature can range from room temperature to 100 °C depending on the specific dehydrating agent used. wikipedia.org

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more widely accepted nitrilium ion intermediate. wikipedia.orgnrochemistry.com The choice of reaction conditions can influence which mechanistic pathway is favored. wikipedia.org

A significant variant of this reaction is the Pictet-Gams reaction, which involves an additional dehydration step under the same reaction conditions to yield an isoquinoline (B145761) directly. wikipedia.org This method also requires a strong dehydrating Lewis acid. wikipedia.org

| Reagent/Conditions | Substrate Type | Outcome |

| POCl₃, P₂O₅, ZnCl₂ | β-arylethylamides | 3,4-dihydroisoquinolines |

| Tf₂O, PPA | Phenethylcarbamates | 3,4-dihydroisoquinolines |

| P₂O₅ in refluxing POCl₃ | Electron-deficient β-arylethylamides | 3,4-dihydroisoquinolines |

Pictet-Spengler Reaction in Dihydroisoquinoline Synthesis

The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, is another fundamental method for the synthesis of isoquinoline derivatives. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While traditionally used to synthesize tetrahydroisoquinolines, the resulting products can be oxidized to form 3,4-dihydroisoquinolines. organic-chemistry.orgthermofisher.com

The reaction is typically catalyzed by a protic or Lewis acid and can be considered a special case of the Mannich reaction. wikipedia.orgthermofisher.com The driving force is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org While nucleophilic aromatic rings like indole (B1671886) or pyrrole (B145914) react under mild conditions to give high yields, less nucleophilic rings such as a phenyl group often require higher temperatures and strong acid. wikipedia.org Microwave-assisted Pictet-Spengler reactions have been developed to produce libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.org

| Reactants | Catalyst | Product |

| β-arylethylamine and aldehyde/ketone | Protic or Lewis acid | Tetrahydroisoquinoline (can be oxidized to dihydroisoquinoline) |

| Phenylethylamine and dimethoxymethane | Hydrochloric acid | 1,2,3,4-tetrahydroisoquinoline (B50084) |

Dehydration and Condensation Reactions for 3,4-Dihydroisoquinoline (B110456) Formation

A condensation reaction is a type of chemical reaction where two molecules combine to form a single, larger molecule, typically with the loss of a small molecule such as water. wikipedia.orglibretexts.org If water is lost, the reaction is also known as a dehydration synthesis. wikipedia.org These reactions are versatile and can occur under acidic or basic conditions, or in the presence of a catalyst. wikipedia.org

In the context of 3,4-dihydroisoquinoline synthesis, a notable example is a three-component synthesis involving the [2+2+2] cyclization of an arene, a nitrile, and isobutyraldehyde (B47883). researchgate.net This method provides a direct route to 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. researchgate.net The reaction of β-phenethylamides can be viewed as a cyclodehydration to form 3,4-dihydroisoquinolines. researchgate.net

Modern Catalytic and Stereoselective Syntheses

More recent advancements in synthetic methodology have focused on the development of catalytic and stereoselective approaches to afford 3,4-dihydroisoquinolines and their derivatives with greater efficiency and control.

Metal-Catalyzed Strategies (e.g., Rh(III)-Catalyzed Annulations)

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for the construction of various heterocyclic scaffolds, including dihydroisoquinolones. nih.gov This strategy allows for the direct functionalization of C-H bonds, offering an atom-economical approach to complex molecules. researchgate.net

For instance, a Rh(III)-catalyzed C-H activation/annulation of benzohydroxamates with an imidazolone (B8795221) as the alkene partner has been reported to access dihydroisoquinolone-fused imidazolin-2-ones. nih.gov Another novel method involves the Rh(III)-catalyzed annulation of 3-aryl-2H-benzo[e] organic-chemistry.orgname-reaction.comorganicreactions.orgthiadiazine-1,1-dioxides with vinylene carbonates to synthesize fused dihydroisoquinoline frameworks. researchgate.net This reaction proceeds via C-H bond activation and demonstrates good functional group tolerance. researchgate.net

| Catalyst | Reactants | Product |

| Rh(III) | Benzohydroxamates and imidazolones | Dihydroisoquinolone-fused imidazolin-2-ones |

| Rh(III) | 3-aryl-2H-benzo[e] organic-chemistry.orgname-reaction.comorganicreactions.orgthiadiazine-1,1-dioxides and vinylene carbonates | Fused dihydroisoquinoline frameworks |

Electrophilic Amide Activation Routes

Electrophilic activation of amides provides a mild and efficient alternative to the classical, often harsh, conditions of the Bischler-Napieralski reaction. nih.gov The use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like 2-chloropyridine (B119429) has proven to be a versatile method for this transformation. nih.gov

| Activating Agent | Base | Substrate | Outcome |

| Trifluoromethanesulfonic anhydride (Tf₂O) | 2-chloropyridine | N-phenethylbenzamide | 3,4-dihydroisoquinoline |

| Trifluoromethanesulfonic anhydride (Tf₂O) | 2-chloropyridine | Optically active amides | Optically active 3,4-dihydroisoquinolines |

Cascade and Domino Reactions for 3,4-Dihydroisoquinoline Cores

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org This approach enhances atom economy and reduces waste, time, and labor. wikipedia.org

Several cascade strategies have been employed to construct the 3,4-dihydroisoquinolin-1(2H)-one core, a direct precursor to the title amine. One notable method is a visible-light-induced photo-cascade reaction. This process involves a sequence of E-to-Z photoisomerization, 6π-electrocyclization, and intramolecular nucleophilic addition-cyclization to efficiently build the dearomatized isoquinolin-1(2H)-one framework with high atom economy and stereoselectivity for cis-fused products. researchgate.net

Another powerful strategy is the one-pot Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence. This domino reaction, involving azido (B1232118) aldehydes and homophthalic anhydrides, proceeds at room temperature to deliver complex polyheterocyclic structures related to natural products in high yields and with significant diastereoselectivity. researchgate.net Metal-catalyzed cascades, such as a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction using formate (B1220265) esters as a CO source, have also been developed for the asymmetric synthesis of quaternary 3,4-dihydroisoquinolines. researchgate.net

| Cascade/Domino Reaction Type | Key Steps | Precursors | Product Core | Reference |

| Photo-Cascade Reaction | E-to-Z photoisomerization, 6π-electrocyclization, intramolecular nucleophilic addition | (E)-3-styrylpyridin-2(1H)-ones with hydroxyalkyl groups | cis-fused-oxazoloisoquinolinones | researchgate.net |

| Staudinger/Aza-Wittig/Castagnoli-Cushman | Imine generation, aza-Wittig, cyclization | Azido aldehydes, homophthalic anhydrides | Polyheterocyclic 3,4-dihydroisoquinolin-1(2H)-ones | researchgate.net |

| Palladium-Catalyzed Carbonylative Heck | Enantioselective C-H carbonylation, desymmetrization | N/A | Chiral Isoquinolinones | researchgate.net |

Divergent Synthesis from Precursors

Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. This is particularly useful for exploring structure-activity relationships in medicinal chemistry.

Utilizing Isoquinolin-1(2H)-ones as Intermediates

A practical and efficient pathway to C1-substituted isoquinolines involves the synthesis and subsequent activation of isoquinolin-1(2H)-one intermediates. organic-chemistry.org This strategy allows for the introduction of various functional groups at the C1 position. To obtain the target 3,4-Dihydro-isoquinolin-1-ylamine, the carbonyl group of the isoquinolin-1(2H)-one precursor would be converted into an amino group. This transformation can be achieved through established chemical methods, such as formation of an oxime followed by reduction, or direct reductive amination. The initial synthesis of the isoquinolin-1(2H)-one core is therefore a critical step in this synthetic route.

Three-Component Condensation Reactions

Three-component reactions are a class of multicomponent reactions where three different starting materials are combined in a single step to form a product that incorporates portions of all three reactants. thieme-connect.de This approach offers high efficiency and molecular complexity generation.

A notable three-component method for synthesizing 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines is based on the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and various nitriles in the presence of concentrated sulfuric acid. researchgate.netresearchgate.net Similarly, the Castagnoli–Cushman reaction, which involves homophthalic anhydride, an amine, and an aldehyde, provides a diastereoselective route to 3,4-dihydroisoquinolin-1(2H)-one derivatives bearing a carboxylic acid group at the C4 position. nih.govrsc.org

| Starting Material 1 (Arene) | Starting Material 2 (Aldehyde) | Starting Material 3 (Nitrile) | Resulting 1-Substituent | Reference |

| Veratrole | Isobutyraldehyde | Acetonitrile | Methyl | researchgate.net |

| Veratrole | Isobutyraldehyde | Methyl thiocyanate | Methylthio | researchgate.net |

| Veratrole | Isobutyraldehyde | Ethyl cyanoacetate | Ethoxycarbonylmethyl | researchgate.net |

| p-Xylene | Isobutyraldehyde | Acetonitrile | Methyl | researchgate.net |

α-Azido Carbonyl Compounds as Precursors

α-Azido carbonyl compounds that contain a 2-alkenylaryl moiety at the α-position serve as versatile precursors for isoquinoline derivatives. organic-chemistry.orgorganic-chemistry.org An orthogonal synthetic methodology allows for the selective formation of either isoindoles (via intramolecular azide-alkene cycloaddition) or isoquinolines. organic-chemistry.org The synthesis of the isoquinoline core proceeds through a 6π-electrocyclization of an N-H imine intermediate, which is generated in situ. organic-chemistry.orgorganic-chemistry.org By carefully selecting reaction conditions, such as the use of specific bases (e.g., K₂CO₃) and solvents, the reaction can be directed to favor the formation of the desired 3,4-dihydroisoquinoline structure. organic-chemistry.org This method highlights the utility of azides in constructing complex azaheterocycles. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These approaches often involve the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions. rasayanjournal.co.in

Functionalization at the Amine Moiety (C1-position)

The primary amine group at the C1-position is a key handle for a variety of chemical transformations. Its nucleophilic character allows for reactions with a wide range of electrophiles, leading to the synthesis of diverse derivatives.

Common functionalization strategies include:

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides. This modification can influence the compound's basicity, lipophilicity, and steric profile. Polyalkylation can be a common outcome unless reaction conditions are carefully controlled, for instance, by using an excess of the amine. mnstate.edu

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding amides. This transformation is often used to introduce a variety of substituents and can significantly alter the electronic properties of the amine, making it less basic and introducing potential hydrogen bond acceptors.

N-Sulfonylation: The formation of sulfonamides occurs upon reaction with sulfonyl chlorides. This modification can impart different physicochemical properties and has been a successful strategy in medicinal chemistry to mimic other functional groups or to act as a hydrogen bond donor/acceptor.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium borohydride) provides a route to N-alkylated derivatives with a wide range of structural diversity.

These reactions are fundamental in medicinal chemistry for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Table 1: Representative Reactions at the C1-Amine Moiety

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| N-Acylation | Acetyl Chloride | Amide |

| N-Sulfonylation | Tosyl Chloride | Sulfonamide |

| Reductive Amination | Benzaldehyde, NaBH₄ | N-Benzyl Amine |

Ring Substitutions on the Dihydroisoquinoline Core

The benzene ring of the dihydroisoquinoline core is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orglibretexts.org The position of substitution is directed by the existing substituents on the ring. The fused dihydro-pyridine-like ring and the C1-amino group significantly influence the reactivity and regioselectivity of these reactions.

The amino group at C1 is a powerful activating group and an ortho, para-director. byjus.com This means it increases the rate of electrophilic substitution and directs incoming electrophiles to the positions ortho and para to itself (C8 and C6, respectively). However, the fused ring structure and potential steric hindrance can influence the final product distribution.

Key electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions can protonate the C1-amine, converting it into a deactivating, meta-directing anilinium ion, which can lead to a mixture of products. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org This reaction is reversible. libretexts.org

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. These reactions are typically catalyzed by a strong Lewis acid, such as aluminum trichloride. wikipedia.org

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Typical Position of Substitution |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | C6, C8 |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C5, C7 (if amine is protonated) |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C6, C8 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C6, C8 |

Structural Modifications for Property Optimization

The systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity and drug-like properties. Structure-activity relationship (SAR) studies aim to understand how specific structural changes influence the compound's interaction with its biological target. researchgate.net

Key areas for modification and their potential impact include:

C1-Amine Substituents: As discussed in section 3.1, modifying the amine can alter basicity, which affects ionization at physiological pH and thus cell permeability and receptor interaction. Acylation can introduce hydrogen bonding capabilities, while alkylation can modulate lipophilicity and steric bulk to probe binding pockets.

Aromatic Ring Substituents: Introducing electron-donating or electron-withdrawing groups onto the benzene ring can modulate the electronic environment of the entire molecule. This can influence binding affinity, metabolic stability, and pharmacokinetic properties. For instance, adding fluorine atoms can block sites of metabolism or enhance binding affinity.

Modifications at C3 and C4: Introducing substituents at the C3 or C4 positions of the dihydroisoquinoline ring can create chiral centers and introduce new vectors for interaction with a target protein. Studies on related 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown that substitutions at these positions are critical for biological activity. rsc.orgnih.gov

The goal of these modifications is to achieve a balance of potency, selectivity, and favorable ADME properties. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related scaffolds have been used to guide the design of more potent derivatives. rsc.org

Strategies for Analog Library Generation

The efficient generation of analog libraries is essential for the rapid exploration of the chemical space around a core scaffold and for identifying promising lead compounds. For the dihydroisoquinoline core, several synthetic strategies are amenable to library generation.

Microwave-assisted synthesis has been employed to accelerate key reactions like the Bischler-Napieralski or Pictet-Spengler reactions, facilitating the production of substituted isoquinoline libraries. organic-chemistry.org These methods allow for the variation of multiple starting materials to quickly generate a large number of structurally diverse analogs.

Key strategies for library synthesis include:

Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine derivative. By using a diverse set of substituted phenylethylamines and acylating agents, a library of dihydroisoquinolines with various substituents on both the aromatic and heterocyclic rings can be generated.

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the dihydroisoquinoline level. organic-chemistry.org Varying both the phenylethylamine and the carbonyl component allows for significant structural diversity.

Parallel Synthesis at the C1-Amine: Starting from a common this compound core, a library can be rapidly generated by reacting the amine with a panel of diverse building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) in a parallel format.

These combinatorial and parallel synthesis approaches are powerful tools for systematically exploring the SAR of the this compound scaffold.

Preclinical Biological Activities and Mechanistic Investigations of 3,4 Dihydro Isoquinolin 1 Ylamine Derivatives

Modulation of Neurological Pathways and Receptor Interactions

Derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have shown significant activity within the central nervous system, interacting with key enzymes and pathways implicated in neurological and neurodegenerative disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Their inhibition can lead to increased levels of these signaling molecules in the brain, a strategy employed in the treatment of depression and neurodegenerative diseases. Studies have shown that various isoquinoline (B145761) derivatives act as reversible and time-independent inhibitors of both MAO-A and MAO-B, with many exhibiting a preference for the MAO-A isoform. nih.gov

Notably, N-methylisoquinolinium ions have been identified as particularly potent MAO-A inhibitors. nih.gov For instance, N-methyl-6-methoxyisoquinolinium ion is a powerful and competitive inhibitor of MAO-A with an IC50 value of 0.81 microM. nih.gov In a related series, 3,4-dihydroquinoline-(1H)-2-one derivatives have also been evaluated for their MAO inhibitory properties. nih.gov A compound from this family, N-amino-3,4-dihydroquinoline-(1H)-2-one, which possesses a free amine group, was found to be a competitive and reversible inhibitor of MAO-B. nih.gov This suggests that the structural features of these compounds allow them to interact effectively with the active site of the enzyme. nih.gov

| Compound Class | Target | Inhibition Type | Potency (IC50) | Reference |

| N-methylisoquinolinium ions | MAO-A | Competitive, Reversible | Potent (e.g., 0.81 µM) | nih.gov |

| N-amino-3,4-dihydroquinoline-(1H)-2-one | MAO-B | Competitive, Reversible | - | nih.gov |

Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine. nih.gov Research has demonstrated that isoquinoline alkaloids can inhibit both of these enzymes, often showing a greater inhibitory effect on BChE. nih.gov For example, the phenanthrene (B1679779) type alkaloid 2-methoxyatherosperminine showed the most potent activity against BChE with an IC50 value of 3.95μM. nih.gov

Similarly, a series of 3,4-dihydroquinazoline derivatives were found to be weak inhibitors of AChE but strong inhibitors of BChE. nih.gov Kinetic and molecular docking studies revealed that some of these compounds bind to both the catalytic anionic site (CAS) and the peripheral site (PS) of BChE, explaining their potent and non-competitive/mixed-type inhibition. nih.gov Furthermore, novel hybrid compounds combining 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate (B8719985) features have been developed as dual inhibitors of cholinesterases and monoamine oxidases. nih.govnih.gov One such compound, designated 3e, was a potent and balanced inhibitor of both AChE and MAOs (IC50=0.28 µM for eeAChE). nih.gov

| Compound Class | Target Enzyme | Potency (IC50) | Inhibition Type | Reference |

| Isoquinoline Alkaloids | BChE > AChE | 3.95µM (2-methoxyatherosperminine) | - | nih.gov |

| 3,4-Dihydroquinazoline derivatives | BChE >> AChE | - | Non-competitive/Mixed | nih.gov |

| 3,4-Dihydro-2(1H)-quinolinone-dithiocarbamate hybrids (e.g., 3e) | AChE & MAOs | 0.28 µM (eeAChE) | Mixed (hAChE) | nih.gov |

Impact on Neurodegenerative Processes

The multi-target potential of 3,4-dihydroisoquinoline derivatives makes them attractive candidates for addressing the complex pathology of neurodegenerative diseases like Alzheimer's. By simultaneously inhibiting both cholinesterases and monoamine oxidases, these compounds can tackle multiple aspects of the disease. nih.govnih.gov A promising compound, 3e, a hybrid of 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate, not only showed balanced inhibition of AChE and MAOs but was also able to cross the blood-brain barrier in preclinical models. nih.gov

Beyond Alzheimer's, certain 3,4-dihydroisoquinoline derivatives have been investigated for their anticonvulsant properties. nih.gov Two new series of these derivatives were synthesized and showed activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.gov One compound in particular, 9-(hexyloxy)-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one (9a), demonstrated significant anticonvulsant effects in the MES test. nih.gov Molecular docking studies suggested that this compound may exert its effects by binding to the benzodiazepine (B76468) site of the GABA-A receptor. nih.gov

Antineoplastic and Cytotoxic Effects

In the field of oncology, derivatives of 3,4-dihydroisoquinoline have emerged as potent agents capable of disrupting cancer cell proliferation through various mechanisms.

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, making them a key target for anticancer drugs. nih.gov A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed as inhibitors of tubulin polymerization, showing moderate to good cytotoxic activities against the CEM leukemia cell line. nih.gov The most potent compound, designated 32, exhibited an IC50 of 0.64 μM and was confirmed to inhibit tubulin polymerization. nih.gov Molecular docking suggested these compounds bind to the colchicine (B1669291) site on tubulin. nih.gov

Similarly, a series of novel quinoline (B57606) sulfonamide derivatives based on the 3,4-dihydro-2(1H)-quinolinone scaffold were also identified as tubulin polymerization inhibitors. nih.govmdpi.com Compound D13 from this series displayed the strongest inhibitory effect on the proliferation of HeLa cancer cells (IC50: 1.34 μM) and also inhibited tubulin polymerization with an IC50 of 6.74 μM. nih.govmdpi.com

| Compound Series | Target Cell Line | Cytotoxicity (IC50) | Tubulin Inhibition (IC50) | Reference |

| 1,4-disubstituted-3,4-dihydroisoquinolines (Compound 32) | CEM leukemia | 0.64 µM | Confirmed | nih.gov |

| 3,4-Dihydro-2(1H)-quinolinone sulfonamides (Compound D13) | HeLa | 1.34 µM | 6.74 µM | nih.govmdpi.com |

Protein Arginine Methyltransferase (PRMT5) Inhibition

Protein arginine methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in cancer cell growth and is considered a significant therapeutic target. nih.govnih.gov Through a scaffold hopping strategy, a novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were designed and synthesized as PRMT5 inhibitors. nih.gov A lead compound from this series, D3, demonstrated excellent PRMT5 inhibitory activity and potent antiproliferative effects against Z-138, a non-Hodgkin's lymphoma cell line. nih.gov

Molecular modeling and surface plasmon resonance (SPR) studies confirmed that compound D3 binds tightly to PRMT5. nih.gov This inhibition leads to the arrest of the cell cycle in the G0/G1 phase and induces apoptosis in various cancer cells. nih.gov Furthermore, D3 showed high selectivity for PRMT5 and possessed excellent antitumor efficacy in animal models of non-Hodgkin's lymphoma. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

The ability to induce programmed cell death (apoptosis) and halt the cell division cycle are key mechanisms for potential anticancer agents. Research into quinoline-based compounds has shown promise in this area.

A series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were synthesized and evaluated for their effects on cancer cells. nih.gov One derivative, designated QTZ05, was found to arrest HCT-116 colon cancer cells in the sub-G1 phase of the cell cycle. nih.gov Further investigation revealed that QTZ05 induces apoptosis in these cells in a concentration-dependent manner, an effect characterized by chromatin condensation. nih.gov Similarly, studies on other related heterocyclic systems, such as 1H-benz[de]isoquinoline-1,3-diones (naphthalimides), identified derivatives that possessed significant antineoplastic activity through the induction of apoptosis. nih.gov

Broad-Spectrum Antitumor Activity

Derivatives of the isoquinoline and quinoline scaffolds have demonstrated inhibitory activity against a variety of cancer cell lines, indicating broad-spectrum potential.

The 3,4-dihydroisoquinolin-1(2H)-one fragment is considered a privileged scaffold in the discovery of new antitumor drug molecules. nih.gov In a broad screening, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were tested against a panel of ten cancer cell lines, including breast, colon, prostate, brain, and ovarian cancer lines. nih.gov The derivative QTZ05 showed the most potent and selective antitumor efficacy against four different colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM. nih.gov It also inhibited the formation of colonies in HCT-116 cells in a concentration-dependent manner. nih.gov

Other related heterocyclic structures have also shown significant antitumor potential. A series of 4(3H)-quinazolinone derivatives featuring dithiocarbamate side chains were tested for their in vitro activity against human myelogenous leukemia K562 cells. nih.gov One compound in this series, (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate (compound 8q), exhibited a potent inhibitory effect with an IC50 value of 0.5 µM. nih.gov

Table 1: Antitumor Activity of Selected Quinoline and Isoquinoline Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| lH-Pyrazolo[3,4-b]quinolin-3-amine | QTZ05 | Colon Cancer (HCT-116, HCT-15, HT-29, LOVO) | 2.3 - 10.2 µM | nih.gov |

| 4(3H)-Quinazolinone | Compound 8q | Human Myelogenous Leukemia (K562) | 0.5 µM | nih.gov |

Antimicrobial and Antifungal Potential

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated for their ability to combat oomycetes, which are destructive plant pathogens. In a study involving 59 synthesized derivatives, the compounds showed superior activity against Pythium recalcitrans compared to six other phytopathogenic fungi. nih.govnih.gov

Compound I23 from this series demonstrated the highest in vitro potency against P. recalcitrans, with an EC50 value of 14 µM, which is more potent than the commercial agent hymexazol (B17089) (EC50 of 37.7 µM). nih.govnih.gov Physiological, biochemical, and ultrastructural analyses suggest that the mode of action for compound I23 involves the disruption of the pathogen's biological membrane systems. nih.govresearchgate.net

Table 2: Antioomycete Activity against Pythium recalcitrans

| Compound | EC50 Value | Reference |

|---|---|---|

| Derivative I23 | 14 µM | nih.govnih.gov |

| Hymexazol (Commercial Control) | 37.7 µM | nih.govnih.gov |

The quinoline and isoquinoline frameworks are central to many antibacterial and antitubercular agents. nih.govresearchgate.net Various derivatives have been designed and synthesized to target Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains.

A series of 7-chloro-4-aminoquinoline derivatives were evaluated for their in vitro activity against the Mtb H37Rv strain, with all tested compounds showing inhibition at MIC values ranging from 1.56 to 50 µM. researchgate.net Within this series, compounds 7c and 7g were the most potent inhibitors, both recording an MIC of 1.56 µM. researchgate.net In another study, novel quinoline-3-carbohydrazone derivatives showed moderate antitubercular activity, with one derivative displaying an MIC of 6.24 µg/mL. nih.gov

Furthermore, research on 2,3-disubstituted quinazolinone derivatives revealed that compounds with a thioamido or guanidino group at the 3-position can greatly enhance antitubercular activity, with some compounds showing an MIC value as low as 6.25 μg/mL. dovepress.com Similarly, a series of novel pyrazolo-quinoline analogues (P1–10) were synthesized, with six derivatives (P1–6) demonstrating very significant activity against Mtb, being more active than the standard drug pyrazinamide (B1679903) at a concentration of 1.6 µg/mL. nih.gov

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been utilized in the discovery of antifungal and antiviral agents. nih.gov A broad review of isoquinoline alkaloids highlighted their potential as a source for new antiviral, antibacterial, and antifungal compounds. researchgate.net

In a specific study on 3,4-dihydroisoquinolin-1(2H)-one derivatives, their antioomycete activity was found to be more pronounced than their general antifungal activity against several other tested phytopathogens. nih.gov Research on different but related oxoquinoline derivatives showed that certain compounds in the series exhibited high antifungal activity against selected fungi. e-journals.in The antiviral and antimicrobial activities of 210 different isoquinoline alkaloids have been reviewed, with structure-activity relationship studies suggesting that features like a quaternary nitrogen and a methylenedioxy group can be important for enhancing activity. researchgate.net

Anti-inflammatory and Analgesic Research

Derivatives of the 3,4-dihydroisoquinoline scaffold have been explored for their potential to alleviate pain and inflammation.

A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for in vivo anti-inflammatory and analgesic effects. nih.gov Among the synthesized compounds, derivatives 2a and 2n demonstrated the best anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively. nih.gov These two compounds also produced a 100% inhibition rate in an analgesic effect test, which was superior or equivalent to the standard drug indomethacin. nih.gov

In a separate study, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was shown to possess pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org In a model of formalin-induced arthritis in rats, this compound showed a potent anti-inflammatory effect. biomedpharmajournal.org In the "hot plate" test for thermal pain, it demonstrated high analgesic activity that significantly exceeded reference drugs. biomedpharmajournal.org Research on other heterocyclic systems, such as 2,3-dihydroquinazolin-4(1H)-one derivatives, has also identified compounds with significant analgesic and anti-inflammatory properties. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Derivatives

| Compound Class | Derivative | Activity | Result | Reference |

|---|---|---|---|---|

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Compound 2a | Anti-inflammatory | 95% inhibition | nih.gov |

| Compound 2n | Anti-inflammatory | 92.7% inhibition | nih.gov | |

| Compound 2a | Analgesic | 100% inhibition | nih.gov | |

| Compound 2n | Analgesic | 100% inhibition | nih.gov |

Preclinical Investigations Reveal Diverse Biological Activities of 3,4-Dihydro-isoquinolin-1-ylamine Derivatives

Derivatives of the this compound scaffold are emerging as a versatile class of compounds with a range of promising preclinical biological activities. Extensive research has focused on their potential as anticonvulsant, anti-HIV, and antitrypanosomal agents, with some studies extending to their efficacy in cancer models.

Other Biological Applications

The therapeutic potential of this compound derivatives extends beyond a single target, with researchers exploring their utility in treating a variety of conditions, including parasitic and viral infections, as well as neurological disorders.

Antitrypanosomal, Anti-HIV, and Anticonvulsant Activities

While the core structure of this compound holds promise, specific research into its direct antitrypanosomal activity is limited in publicly available literature. However, studies on related quinoline and isoquinoline derivatives have shown some potential. For instance, research on 1,2-dihydroquinolin-6-ols and their ester derivatives has demonstrated antitrypanosomal effects. nih.govnih.gov One study highlighted that 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) displayed an IC50 value of 0.014 microM against Trypanosoma brucei rhodesiense and prolonged the lifespan of infected mice. nih.govnih.gov This suggests that the broader quinoline framework may be a starting point for developing new trypanocidal agents.

In the realm of anti-HIV research, derivatives of the closely related 1,2-dihydroisoquinoline (B1215523) have been identified as potential HIV-1 integrase inhibitors. nih.gov A series of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines also demonstrated notable anti-HIV-1 activity. nih.gov Specifically, compounds 6 , 24 , and 36 from this series showed potent anti-HIV activities with EC50 values of 8.2, 4.6, and 5.3 µM, respectively, and exhibited low cytotoxicity. nih.gov These findings suggest that the isoquinoline scaffold is a viable backbone for the design of novel anti-HIV agents.

The most extensively studied application of 3,4-dihydroisoquinoline derivatives is in the field of anticonvulsant therapy. Numerous studies have synthesized and evaluated novel derivatives for their ability to protect against seizures in various preclinical models.

One study synthesized two novel series of 3,4-dihydroisoquinolin with heterocycle derivatives and tested their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.gov Among these, compound 9a (9-(hexyloxy)-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one) showed significant anticonvulsant activity in the MES test with an ED50 value of 63.31 mg/kg and a protective index greater than 7.9, indicating a wide margin of safety. nih.gov This compound demonstrated higher anticonvulsant activity than the established drug valproate and was also effective against PTZ-induced seizures. nih.gov Molecular docking studies suggest that its mechanism of action may involve binding to the benzodiazepine site of the GABAA receptor. nih.gov

Another study focused on 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones as histamine (B1213489) H3 receptor (H3R) antagonists with antiseizure effects. nih.gov Compounds 2h , 4a , and 4b from this series were identified as having antiseizure activity in the MES model. nih.gov The anti-MES action of compound 4a was reversed by co-administration of an H3R agonist, suggesting its anticonvulsant effect is mediated through H3R antagonism. nih.gov

Further research into quinazolin-4(3H)-one derivatives, which share structural similarities, has also revealed potent anticonvulsant properties. mdpi.com These studies underscore the potential of the broader class of compounds in managing epilepsy.

| Compound Class/Derivative | Biological Activity | Key Findings |

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate | Antitrypanosomal | IC50 of 0.014 µM against T. b. rhodesiense. nih.govnih.gov |

| 1-Aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines | Anti-HIV | Compounds 6 , 24 , 36 showed EC50 values of 8.2, 4.6, and 5.3 µM, respectively. nih.gov |

| 9-(Hexyloxy)-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one (9a ) | Anticonvulsant | ED50 of 63.31 mg/kg in MES test; higher activity than valproate. nih.gov |

| 6-Aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones (2h , 4a , 4b ) | Anticonvulsant | Active in the MES seizure model; activity linked to H3R antagonism. nih.gov |

Preclinical Efficacy Studies

The evaluation of novel therapeutic compounds in preclinical models is a critical step in the drug development pipeline. Xenograft models, in which human tumor cells are implanted into immunocompromised animals, are a standard method for assessing the in vivo efficacy of potential anticancer agents. nih.govnih.govnih.gov

Despite the promising in vitro biological activities of this compound derivatives, there is a notable lack of publicly available research detailing their preclinical efficacy in xenograft models . While studies on related heterocyclic compounds have demonstrated the utility of xenograft models for evaluating anticancer potential, specific data for the this compound scaffold in such models remains to be published. The establishment and use of patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human cancers, could provide valuable insights into the therapeutic potential of this class of compounds in oncology. nih.gov

Structure Activity Relationship Sar Studies of 3,4 Dihydro Isoquinolin 1 Ylamine Derivatives

Impact of Substituent Position and Nature on Biological Potency

The biological activity of 3,4-dihydro-isoquinolin-1-ylamine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and any appended aromatic rings. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives evaluated for their antioomycete activity against Pythium recalcitrans, the presence of a carboxyl group at the C4-position was found to be essential for potent activity. nih.gov The loss of this free carboxyl group resulted in a significant decrease in toxicity against the pathogen. nih.gov This highlights the critical role of an acidic moiety at this specific position for this particular biological activity.

In the context of enzyme inhibition, studies on 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as potential phosphodiesterase 4B (PDE4B) inhibitors have revealed the importance of substituents on an attached phenyl ring. The attachment of a methoxy (B1213986) (CH₃O) or trifluoromethoxy (CF₃O) group at the para-position of the phenyl ring was shown to be beneficial for enhancing inhibitory activity against PDE4B. Furthermore, the incorporation of a sulfonamide group was identified as a key factor in improving both the inhibitory potency and the selectivity for PDE4B over other isoforms.

Conversely, for certain biological targets, some substitutions have been found to be detrimental to activity. For example, in a series of 2-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives, substitutions at positions 3, 6, and 7 did not lead to an enhancement of their anti-inflammatory activity. This suggests that for this specific activity, the parent scaffold without these particular substitutions is preferred.

The following table summarizes the impact of various substituents on the biological activity of 3,4-dihydroisoquinolin-1-ylamine and related derivatives:

| Scaffold | Target/Activity | Substituent Position | Favorable Substituents | Unfavorable Substituents |

| 3,4-Dihydroisoquinolin-1(2H)-one | Antioomycete (P. recalcitrans) | C4 | Carboxyl group | Esterified or absent carboxyl group |

| 1,2,3,4-Tetrahydroisoquinoline | PDE4B Inhibition | Phenyl ring (para-position) | Methoxy, Trifluoromethoxy | --- |

| 1,2,3,4-Tetrahydroisoquinoline | PDE4B Inhibition | General | Sulfonamide group | --- |

| 2-Amino-3,4-dihydroisoquinolin-1(2H)-one | Anti-inflammatory | C3, C6, C7 | --- | Various substitutions |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are often chiral themselves. In the case of this compound derivatives, the presence of one or more stereocenters can lead to enantiomers with significantly different biological activities, a phenomenon known as enantioselectivity.

The synthesis of these derivatives can result in racemic mixtures, and the separation and biological evaluation of individual enantiomers are crucial steps in drug discovery. For example, the synthesis of 3-position substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives through a visible-light metal-free photocatalytic method has been shown to exhibit excellent stereoselectivity, preferentially forming cis-fused products. researchgate.net This stereochemical control is highly valuable as it allows for the selective synthesis of specific diastereomers, which can then be evaluated for their biological activity.

While specific data on the enantiomeric activity of this compound derivatives is not extensively available in the public domain, the general principles of stereochemistry in drug action strongly suggest that the different enantiomers will exhibit varying potencies. The differential binding of enantiomers to their target protein is a well-established concept, and it is highly probable that one enantiomer of a chiral this compound derivative will be significantly more active than the other. The synthesis and evaluation of enantiomerically pure compounds are therefore critical for optimizing the therapeutic potential of this class of molecules.

Identification of Key Pharmacophores and Active Sites

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the key pharmacophore for a series of active compounds is a fundamental step in understanding their mechanism of action and in designing new, more potent analogs.

For derivatives of the broader isoquinoline (B145761) and tetrahydroisoquinoline scaffolds, several pharmacophore models have been developed for various biological targets. For instance, a pharmacophore model for inhibitors of the cytochrome P-450 2D6 enzyme was developed and featured a positively charged nitrogen atom and a flat hydrophobic region. nih.gov Strong inhibitors also possessed additional functional groups with negative molecular electrostatic potential and hydrogen bond acceptor properties at specific distances from the nitrogen atom. nih.gov

In another study focusing on anticonvulsant 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, a five-feature pharmacophore model was generated. researchgate.net This model consisted of two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region, providing a strong correlation with the observed anticonvulsant activity. researchgate.net

For quinoline (B57606) and pyrazolopyridine derivatives acting as phosphodiesterase 4 (PDE4) inhibitors, a four-point pharmacophore model was developed, consisting of one hydrogen bond acceptor, two aromatic rings, and one hydrophobic group. nih.gov

These examples from related scaffolds suggest that the key pharmacophoric features for this compound derivatives likely include:

A basic nitrogen atom, which can be protonated at physiological pH.

An aromatic ring system, providing a scaffold for various substituents.

Hydrogen bond donor and acceptor groups.

Hydrophobic regions to interact with non-polar pockets in the target protein.

The specific arrangement and nature of these features will, of course, depend on the specific biological target being addressed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been successfully applied to 3,4-dihydroisoquinoline (B110456) derivatives. In one such study on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity, 3D-QSAR models were established using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net The CoMFA model highlighted the importance of the steric field (58.1% contribution), while the CoMSIA model indicated contributions from steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. researchgate.net These models provided a quantitative basis for the observed SAR and were used to guide the design of more potent analogs. nih.gov

Another QSAR study was performed on a series of 3,4-dihyro-1-isoquinolinamines as inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Multiple regression analysis revealed that the inhibition of neuronal NOS (nNOS) was primarily governed by the hydrophobic properties of the compounds, while the inhibition of endothelial NOS (eNOS) was more dependent on molar refractivity, suggesting different binding modes for the two isoforms.

The following table presents a summary of statistical data from a 3D-QSAR study on 3,4-dihydroisoquinolin-1(2H)-one derivatives, demonstrating the robustness of the developed models. researchgate.net

| Model | q² (Cross-validated r²) | N (Number of Components) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-statistic |

| CoMFA | 0.609 | 4 | 0.940 | 0.111 | 171.652 |

| CoMSIA | 0.711 | 5 | 0.945 | 0.107 | 147.469 |

These QSAR models serve as powerful tools in the drug discovery process, enabling the prioritization of synthetic targets and the design of compounds with improved biological activity profiles.

Computational Chemistry and Molecular Modeling of 3,4 Dihydro Isoquinolin 1 Ylamine Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in virtual screening and hit identification. For the 3,4-dihydroisoquinoline (B110456) scaffold, docking simulations are used to screen large compound libraries and to hypothesize how these molecules might interact with the active sites of various protein targets. mdpi.com For instance, derivatives of 3,4-dihydroisoquinoline have been docked into the active site of enzymes like leucine (B10760876) aminopeptidase (B13392206) (LAP) to explore their potential as anticancer agents. nih.gov

The process involves preparing the three-dimensional structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate the binding affinity.

A primary outcome of molecular docking is the prediction of the binding mode and the binding affinity. The binding mode describes the specific orientation of the ligand within the active site, while the binding affinity is a measure of the strength of the interaction. This affinity is often expressed as a docking score or binding energy, with lower (more negative) values typically indicating a stronger interaction.

While specific binding affinity data for 3,4-dihydroisoquinolin-1-ylamine is not extensively published, studies on structurally related compounds provide valuable insights into the potential interactions of this scaffold. For example, docking studies on various dihydroisoquinoline derivatives have reported a range of binding affinities against different targets.

Table 1: Examples of Predicted Binding Affinities for Dihydroisoquinoline-Related Scaffolds

| Compound/Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-Aryl-3,4-dihydroisoquinoline carbothioamide | Urease | - | acs.org |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Poly(ADP-ribose) polymerase (PARP) | - | nih.gov |

| Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate | Leucine Aminopeptidase (LAP) | - | mdpi.com |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Not Specified | Increased affinity with thiourea (B124793) fragment | d-nb.info |

Note: Specific binding energy values from docking are often context-dependent on the software and parameters used and are best for relative comparison within a study.

Molecular docking also reveals the specific amino acid residues in the target's active site that are crucial for binding the ligand. It identifies the types of non-covalent interactions involved, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In studies of dihydroisoquinoline derivatives, docking simulations have successfully identified key interactions. For example, in the active site of leucine aminopeptidase, a dihydroisoquinoline derivative was shown to form hydrogen bonds with specific residues like Gly362 and to coordinate with essential zinc ions. nih.gov Similarly, N-aryl-3,4-dihydroisoquinoline carbothioamide analogues were found to have favorable hydrogen bonding and hydrophobic interactions within the urease active site. acs.org

Table 2: Key Amino Acid Interactions for Dihydroisoquinoline-Related Scaffolds

| Scaffold | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Dihydroisoquinoline derivative | Leucine Aminopeptidase (LAP) | Gly362, Zinc ions | Hydrogen bonding, Metal coordination | nih.gov |

| N-Aryl-3,4-dihydroisoquinoline carbothioamide | Urease | Not specified | Hydrogen bonding, Hydrophobic | acs.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing valuable information about the conformational flexibility of both the ligand and the protein, and the stability of their complex. These simulations can validate the binding poses predicted by docking and assess whether the key interactions are maintained over a longer timescale. This method is crucial for understanding how the protein and ligand adapt to each other upon binding.

Advanced Computational Methods for Compound Design (e.g., Scaffold Hopping, Fragment-Based Design)

Beyond predicting interactions, computational chemistry provides powerful strategies for designing novel compounds.

Scaffold Hopping : This technique involves searching for new molecular scaffolds that can mimic the biological activity of a known active compound by maintaining a similar three-dimensional arrangement of key functional groups. For example, the 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one scaffold was proposed as a novel EGFR inhibitor using a scaffold hopping approach. nih.gov This allows for the exploration of novel chemical space and the potential to discover compounds with improved properties, such as better selectivity or fewer side effects.

Fragment-Based Design (FBDD) : FBDD is a strategy that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to the target protein. researchoutreach.org These fragments are then grown or linked together to produce a larger, more potent lead compound. The 3,4-dihydroisoquinolin-1(2H)-one motif is considered a valuable scaffold in medicinal chemistry and has been utilized in fragment-based approaches. nih.govresearchgate.net The simplicity of the core structure allows for synthetic elaboration at various positions to optimize binding interactions. researchoutreach.org

In Silico ADME Profiling and Toxicity Prediction Methodologies

A critical aspect of drug development is evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. Performing these studies experimentally is time-consuming and expensive. In silico ADME/Tox prediction models use a compound's structure to estimate these properties computationally.

For derivatives of the 3,4-dihydroisoquinoline scaffold, computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for causing toxic effects. mdpi.com For instance, studies on a series of 3,4-dihydroisoquinolines have included evaluations of their drug-likeness and ADME profiles to identify candidates with favorable pharmacokinetic parameters. mdpi.commdpi.com These predictive models help to prioritize which compounds to synthesize and test in the laboratory, thereby reducing the rate of failure in later stages of drug development. nih.gov

Applications of 3,4 Dihydro Isoquinolin 1 Ylamine in Medicinal Chemistry Research and Drug Discovery

Development of Lead Compounds for Therapeutic Interventions

The 3,4-dihydroisoquinolin-1-ylamine core has served as a foundational template for the discovery of numerous lead compounds with significant therapeutic potential. These compounds, often derived from natural products or conceived through rational design, have shown promise in preclinical studies across various disease models. researchgate.net

A notable example is in the field of oncology, where 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been synthesized and identified as tubulin polymerization inhibitors. nih.gov These compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton, thereby arresting cell division and inducing apoptosis in cancer cells. One of the most potent compounds in this series demonstrated significant cytotoxic activity against a human leukemia cell line. nih.gov

Furthermore, derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov Inhibition of PARP is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. The development of novel PARP inhibitors based on this scaffold highlights its utility in generating lead compounds for targeted cancer therapy. nih.gov

Strategies for Optimizing Efficacy and Selectivity

A critical aspect of drug development is the optimization of lead compounds to enhance their efficacy and selectivity, thereby maximizing therapeutic benefit while minimizing off-target effects. For derivatives of 3,4-dihydroisoquinolin-1-ylamine, various strategies are employed to achieve this.

One common approach involves the systematic modification of substituents at different positions of the isoquinoline (B145761) ring. For instance, in the development of tubulin polymerization inhibitors, it was found that introducing a pyridinylmethyl side chain at the C-4 position and electron-donating substituents on the B-ring of the isoquinoline structure favorably influenced cytotoxic activity. nih.gov This structure-activity relationship (SAR) analysis guides the design of more potent analogs.

Another strategy focuses on achieving selectivity for specific enzyme isoforms. In the case of PARP inhibitors, modifications to the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold led to compounds with varying degrees of selectivity for PARP1 versus PARP2. nih.gov This is significant because the distinct biological roles of these isoforms are still being elucidated, and selective inhibitors are valuable tools for these investigations.

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are also employed to understand the structural requirements for activity and to guide the design of more potent and selective compounds. rsc.org These models can predict the biological activity of novel derivatives, streamlining the optimization process.

Role as a Versatile Synthetic Building Block in Drug Discovery

The 3,4-dihydroisoquinolin-1-ylamine scaffold is not only a source of bioactive molecules but also a versatile synthetic building block in the construction of more complex chemical entities. Its inherent reactivity and the availability of multiple synthetic routes make it an attractive starting point for creating diverse chemical libraries for high-throughput screening. researchgate.netresearchgate.net

The development of efficient and innovative synthetic methodologies for constructing the 3,4-dihydroisoquinolin-1(2H)-one core, such as metal-catalyzed reactions, multicomponent reactions, and domino protocols, has further expanded its utility. researchgate.net These methods allow for the rapid and often diastereoselective synthesis of a wide range of derivatives with diverse substitutions. nih.gov

The Castagnoli-Cushman reaction, for example, has proven to be a robust and flexible approach for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives by reacting homophthalic anhydrides with imines. rsc.orgnih.gov This reaction facilitates the independent variation of substituents around the core scaffold, enabling the generation of extensive compound libraries for screening against various biological targets. nih.gov

Targeted Therapeutic Areas

The broad biological activity of 3,4-dihydroisoquinolin-1-ylamine derivatives has led to their investigation in several key therapeutic areas.

Neuroscience

In the field of neuroscience, derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) have shown significant potential. nih.govresearchgate.net For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous amine, has demonstrated neuroprotective properties in models of neurodegenerative diseases. nih.gov Its mechanisms of action are thought to involve monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system. nih.gov Furthermore, 1MeTIQ has shown promise in preclinical models of substance abuse, suggesting its potential as a therapeutic agent for addiction. nih.gov

Oncology

As previously mentioned, oncology is a major focus for the application of 3,4-dihydroisoquinolin-1-ylamine derivatives. Researchers have successfully developed compounds that act as tubulin polymerization inhibitors and PARP inhibitors, targeting fundamental processes in cancer cell proliferation and survival. nih.govnih.gov Recently, a novel dihydroisoquinolinone derivative was discovered as a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a promising target for hematologic malignancies. nih.gov This inhibitor was effective against both wild-type and a resistant mutant form of CDK9, highlighting the potential of this scaffold to overcome drug resistance. nih.gov

Infectious Diseases

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also been explored for its potential in combating infectious diseases. nih.gov A study on the antioomycete activity of a series of its derivatives against the plant pathogen Pythium recalcitrans revealed that some compounds exhibited potent in vitro and in vivo efficacy. rsc.orgnih.govresearchgate.net The most potent compound showed higher activity than a commercial fungicide, and its mode of action was suggested to involve the disruption of the pathogen's biological membrane systems. rsc.orgnih.gov This research opens up avenues for the development of new agrochemicals and potentially new antifungal agents for human use.

Future Research Directions for 3,4 Dihydro Isoquinolin 1 Ylamine

Exploration of Novel Synthetic Pathways

The efficient construction of the 3,4-dihydroisoquinoline (B110456) skeleton is paramount for exploring its therapeutic utility. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, future research will focus on developing more innovative and efficient synthetic methodologies. organic-chemistry.org

Key areas of exploration include:

Metal-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation and annulation reactions have shown promise for the synthesis of related 3,4-dihydroisoquinolin-1(2H)-ones under mild conditions. nih.gov Future work will likely adapt these methods for the direct synthesis of 1-amino derivatives, offering high atom economy and functional group tolerance.

Domino and Multicomponent Reactions: One-pot protocols that combine multiple synthetic steps, such as the Castagnoli-Cushman reaction used for creating a library of 59 derivatives, are highly desirable for rapidly generating molecular diversity. nih.gov Developing similar strategies for 3,4-dihydro-isoquinolin-1-ylamine will accelerate the discovery of new bioactive compounds.

Tandem Annulation: The use of reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote a Bischler-Napieralski-type tandem annulation from simple starting materials like phenylethanols and nitriles presents an efficient pathway. organic-chemistry.org

Photochemical Methods: Light-mediated reactions, such as tandem E-to-Z photoisomerization and 6π-electrocyclization, offer a green and efficient approach to constructing the dearomatized isoquinolin-1(2H)-one scaffold, which could be a precursor to the target amine. researchgate.net

These advanced synthetic strategies will be crucial for accessing novel analogs and building extensive libraries for biological screening.

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

Building upon a versatile scaffold, the rational design and synthesis of advanced derivatives are central to improving therapeutic efficacy. Future efforts will be directed at modifying the this compound core to enhance potency against specific biological targets while minimizing off-target effects.

Recent research provides a blueprint for this approach:

Target-Specific Optimization: Researchers have successfully developed derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one scaffold as potent agents against various targets. For instance, compound I23 emerged from a library of 59 derivatives as a highly potent antioomycete agent against Pythium recalcitrans, with an EC₅₀ value of 14 μM, surpassing the commercial standard hymexazol (B17089). nih.govrsc.org

Imaging Probes: The scaffold has been used to develop probes for Positron Emission Tomography (PET) imaging of σ₂ receptors, which are biomarkers for cancer. nih.gov Compound [(18)F]-26 was developed for this purpose, demonstrating the adaptability of the scaffold for diagnostic applications. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents at various positions of the dihydroisoquinoline ring is crucial. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, like those performed on antioomycete derivatives, help to identify key structural features necessary for bioactivity, such as the importance of a C4-carboxyl group in that specific series. nih.govrsc.org

Future work will involve creating and screening novel libraries of this compound analogs to identify lead compounds for a wide range of diseases, from infections to neurological disorders and cancer. mdpi.comresearchgate.net

Mechanistic Studies of Biological Activities at a Molecular Level

A deep understanding of how these compounds exert their effects at the molecular level is critical for their development as therapeutic agents. Future research must prioritize detailed mechanistic studies to elucidate the precise interactions between this compound derivatives and their biological targets.

Promising avenues for investigation include:

Target Identification and Validation: For derivatives showing interesting biological effects, identifying the specific protein or pathway they modulate is a key first step. For example, antimalarial dihydroisoquinolines have been designed to target cysteine protease and Dihydroorotate Dehydrogenase (DHODH), enzymes crucial for parasite survival. nih.gov

Elucidation of Mode of Action: Beyond identifying the target, understanding how the compound affects its function is vital. Studies on the antioomycete compound I23 suggested that its mode of action involves the disruption of the pathogen's biological membrane systems. nih.govrsc.org

Understanding Transport and Resistance: For compounds targeting the central nervous system or for use in oncology, interactions with transporters like P-glycoprotein (P-gp) can be critical. The PET probe [(18)F]-26 showed excellent in vitro properties but was unsuccessful in vivo, possibly due to interactions with P-gp, highlighting the importance of such studies. nih.gov

By combining biochemical assays, structural biology, and cellular studies, researchers can build a comprehensive picture of the molecular mechanisms underlying the biological activities of these compounds.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound derivatives is no exception. researchgate.net These computational tools can significantly accelerate the design-synthesis-test cycle. mdpi.com

Future applications of AI in this area will include:

Virtual Screening and Target Prediction: AI algorithms can screen vast virtual libraries of dihydroisoquinoline derivatives to predict their binding affinity for specific targets, prioritizing which compounds to synthesize and test. mdpi.comnih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the 3,4-dihydroisoquinoline scaffold, optimized for desired properties like high potency, low toxicity, and good pharmacokinetic profiles. nih.gov

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the design process, reducing the likelihood of late-stage failures. frontiersin.org

Synthesis Planning: AI can assist chemists by predicting viable synthetic routes for complex target molecules, addressing challenges in organic synthesis and optimizing reaction pathways. frontiersin.org

By leveraging AI, researchers can more efficiently navigate the vast chemical space and focus resources on the most promising candidates, reducing the time and cost of drug development. researchgate.net

Development of Multi-Targeting Agents based on the Dihydroisoquinoline Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Developing drugs that can modulate several targets simultaneously—so-called multi-target agents—is a promising therapeutic strategy. The versatility of the 3,4-dihydroisoquinoline scaffold makes it an excellent starting point for this approach. arxiv.org

Future research in this domain will focus on:

Rational Design of Multi-Target Ligands: A prime example is the design of dihydroisoquinolines as antimalarial agents that dually target both cysteine protease and DHODH. nih.gov This strategy aims to achieve a more potent effect and potentially overcome drug resistance. nih.gov

Scaffold-Based Optimization: Using the dihydroisoquinoline core as a foundational scaffold, researchers can design hybrid molecules that incorporate pharmacophoric features necessary for interacting with different targets. arxiv.org

Systems Biology Approach: Integrating computational analysis with experimental data will be key to identifying optimal target combinations for specific diseases and designing molecules with the desired polypharmacological profile.

The development of multi-targeting agents based on the this compound framework could lead to novel therapeutics with improved efficacy for complex multifactorial diseases.

常见问题

Q. What are the common pitfalls in synthesizing this compound derivatives, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。